3-Ethoxy-4-(2-methylpropoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-16-12-7-10(13(14)15)5-6-11(12)17-8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBWXAGZMTUBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethoxy 4 2 Methylpropoxy Benzoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies for 3-Ethoxy-4-(2-methylpropoxy)benzoic Acid
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the primary disconnections involve the carbon-oxygen bonds of the two ether groups and the carbon-carbon bond connecting the carboxylic acid to the aromatic ring.
The most logical disconnections are the two aryl ether C-O bonds. This approach points to a common precursor, protocatechuic acid (3,4-dihydroxybenzoic acid), or its corresponding ester. The synthesis would then involve the sequential and selective alkylation of the two hydroxyl groups. This strategy is advantageous as it builds the molecule around a commercially available and appropriately functionalized benzene (B151609) ring.
Another key strategy involves a functional group interconversion (FGI) of the carboxylic acid to a more robust group during the etherification steps, such as an ester or a methyl group. lkouniv.ac.in For instance, starting with 3,4-dihydroxybenzaldehyde (B13553) or methyl 3,4-dihydroxybenzoate allows for the protection of the reactive carboxylic acid functionality. The benzoic acid can then be revealed in the final steps, either through hydrolysis of the ester or oxidation of an aldehyde or methyl group. lkouniv.ac.in
These disconnection strategies are summarized in the following table.
| Disconnection Strategy | Key Bonds Broken (Retrosynthetically) | Precursors Identified | Corresponding Forward Reaction |
| Strategy 1 | Aryl C-O ether bonds | Protocatechuic acid (or its ester), Ethyl halide, 2-Methylpropyl halide | Williamson Ether Synthesis |
| Strategy 2 | Aryl C-C bond (via FGI) | 4-Bromo-1,2-dihydroxybenzene | Carbonation (e.g., via Grignard reagent) |
| Strategy 3 | C-H bond (via FGI) | 1-Ethoxy-2-(2-methylpropoxy)benzene | Friedel-Crafts Acylation followed by Oxidation |
Classical Synthetic Routes to the Benzoic Acid Core and Alkoxy Substituents
Traditional methods for synthesizing molecules like this compound rely on well-established, robust reactions that have been refined over decades.
Williamson Ether Synthesis in the Preparation of Alkoxy Groups
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. wikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide or other substrate with a good leaving group. jk-sci.comlibretexts.org In the context of synthesizing the target molecule, this reaction is employed to introduce the ethoxy and 2-methylpropoxy groups onto a dihydroxylated benzene ring.
The synthesis typically begins with a precursor like methyl 3,4-dihydroxybenzoate. A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), is used to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. jk-sci.com The sequential addition of the alkylating agents, ethyl iodide (or bromide) and 1-bromo-2-methylpropane (B43306), leads to the desired dialkoxy product. The order of addition can be crucial to optimize yield and minimize side reactions. Given that the hydroxyl group at the 4-position is generally more acidic and thus more reactive, it is often alkylated first.
Reaction Conditions for Williamson Ether Synthesis:
| Reactants | Reagents | Solvent | Outcome |
|---|
A notable side reaction can be C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, although this is less common with phenoxides compared to O-alkylation. jk-sci.com The use of primary alkyl halides like ethyl iodide and 1-bromo-2-methylpropane is ideal as they are highly susceptible to SN2 attack and less prone to elimination reactions. wikipedia.org
Oxidation Reactions of Aromatic Methyl or Aldehyde Precursors to Carboxylic Acids
An alternative synthetic strategy involves installing the alkoxy groups onto a precursor that bears a methyl or aldehyde group at the position of the future carboxylic acid. This group is then oxidized in a later step to yield the benzoic acid derivative.
Starting from a molecule like 4-hydroxy-3-methoxybenzaldehyde (vanillin), one could first protect the hydroxyl group, then perform the necessary etherification, and finally oxidize the aldehyde. The oxidation of aromatic aldehydes to carboxylic acids is a high-yielding transformation that can be achieved with various reagents. nih.gov Common laboratory oxidants include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. More modern and environmentally benign methods often utilize hydrogen peroxide with a catalyst. tandfonline.comscientific.net For instance, sodium tungstate (B81510) (Na₂WO₄·2H₂O) can catalyze the oxidation of benzaldehyde (B42025) to benzoic acid with good to excellent yields. tandfonline.com
If starting with a toluene (B28343) derivative, the methyl group can be oxidized directly to a carboxylic acid using strong oxidizing agents like hot, concentrated KMnO₄ or nitric acid. This is a common industrial method for the production of benzoic acids.
Hydrolysis Pathways for Ester Intermediates
In many synthetic routes for this compound, the carboxylic acid functionality is carried through the synthesis in the form of an ester, typically a methyl or ethyl ester. This is done to protect the acidic proton of the carboxylic acid, which could interfere with the basic conditions often used in reactions like the Williamson ether synthesis. The final step in such a synthesis is the hydrolysis of this ester to liberate the free carboxylic acid. lumenlearning.com
This transformation can be achieved under either acidic or basic conditions. lumenlearning.com
Basic Hydrolysis (Saponification): This is the more common method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with heating. sserc.org.uk The reaction is effectively irreversible as the resulting carboxylate anion is deprotonated under the basic conditions. A final acidification step is required to protonate the carboxylate and precipitate the desired benzoic acid. lumenlearning.comsserc.org.uk
Acidic Hydrolysis: The ester is heated with a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water. This reaction is the reverse of Fischer esterification and is an equilibrium process. lumenlearning.comacs.org To drive the reaction to completion, a large excess of water is used.
Modern Advances in this compound Synthesis
While classical methods are reliable, modern organic synthesis emphasizes the development of more efficient, selective, and environmentally friendly procedures. These often involve the use of catalysts to achieve transformations under milder conditions.
Catalytic Approaches for Ether Formation and Aromatic Functionalization
Modern advancements in ether synthesis have sought to improve upon the classical Williamson method. Phase-transfer catalysis (PTC) is one such improvement, where a catalyst (e.g., a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol like PEG400) facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase where the alkyl halide resides. tandfonline.com This can lead to higher yields, milder reaction conditions, and the avoidance of anhydrous solvents. tandfonline.com
More recently, transition metal-catalyzed etherification reactions have emerged as powerful alternatives. magtech.com.cn Palladium- and nickel-catalyzed cross-coupling reactions can form aryl ether bonds under mild conditions. acs.orgfrontiersin.org For example, a dual-catalytic system using nickel and a photosensitizer under visible light has been developed for the O-arylation of phenols with aryl halides. acs.org While this is more commonly applied to diaryl ethers, similar principles can be adapted for the synthesis of alkyl aryl ethers. Catalytic methods have also been developed that allow the use of less reactive alkylating agents, such as alcohols directly, which is a greener approach than using alkyl halides. acs.org
In the area of aromatic functionalization, catalytic oxidation methods offer significant advantages over stoichiometric reagents. The use of catalysts like NiAl-hydrotalcite-like compounds with air as the oxidant provides a greener route for the conversion of benzaldehydes to benzoic acids. researchgate.net Similarly, the use of chlorine dioxide, generated in situ from sodium chlorite, can be a highly effective and selective oxidant for aromatic aldehydes, especially when combined with catalysts. researchgate.netdergipark.org.tr These catalytic systems often operate under milder conditions and reduce the generation of hazardous waste. kataliz.org.ua
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry can be effectively integrated into the synthesis of this compound to enhance its environmental sustainability. alfa-chemistry.comrsc.orgresearchgate.net Key areas for the application of these principles include the choice of solvents, catalysts, and energy sources.
Sustainable Solvents: Traditional Williamson ether synthesis often employs volatile and potentially hazardous organic solvents. francis-press.com To align with green chemistry principles, the use of more sustainable alternatives is highly encouraged. rsc.orgnumberanalytics.comwikipedia.org Bio-based solvents, such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be considered as replacements for conventional solvents like dimethylformamide (DMF) or acetonitrile. Furthermore, the use of water as a solvent, particularly in conjunction with phase-transfer catalysts, presents an attractive green alternative for ether synthesis. researchgate.netgoogle.com
Energy Efficiency: Employing energy-efficient reaction conditions is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. numberanalytics.comrsc.org
A comparative analysis of traditional versus greener synthetic approaches is presented in the table below:
| Feature | Traditional Approach | Green Chemistry Approach |
| Solvent | DMF, Acetonitrile | Water, Ethanol, 2-MeTHF |
| Base | Strong bases in stoichiometric amounts | Optimized use of milder bases |
| Energy | Conventional heating (reflux) | Microwave irradiation |
| Waste | Higher solvent and reagent waste | Reduced waste generation |
Flow Chemistry Applications for Scalable Production
For the scalable and continuous production of this compound, flow chemistry offers significant advantages over traditional batch processing. rsc.orgnih.govchemicalindustryjournal.co.ukmdpi.com Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety. chemicalindustryjournal.co.uk
The etherification and hydrolysis steps in the synthesis of the target compound can be adapted to a continuous flow process. A schematic representation of a potential flow chemistry setup is illustrated below:

In this setup, streams of the starting materials and reagents are continuously pumped through heated reactors where the reactions occur. The product stream can then be directed to an in-line purification module, allowing for a fully automated and continuous manufacturing process.
The benefits of employing flow chemistry for the production of this compound are summarized in the following table:
| Parameter | Batch Production | Flow Production |
| Safety | Handling of large quantities of reagents | Smaller reaction volumes, better heat dissipation |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and time |
| Scalability | Scaling up can be challenging | Readily scalable by extending reaction time or using parallel reactors |
| Efficiency | Potentially lower yields and more side products | Higher yields and improved selectivity |
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
The purification and isolation of the synthetic intermediates and the final product, this compound, are crucial for obtaining a high-purity compound. A combination of standard laboratory techniques can be employed at each stage of the synthesis.
Extraction and Washing: After each etherification step, the reaction mixture can be worked up by extraction. This involves partitioning the product between an organic solvent and an aqueous phase to remove inorganic salts and other water-soluble impurities. The organic layer containing the desired product is then typically washed with brine to remove any remaining water.
Crystallization and Recrystallization: The final product, being a carboxylic acid, is likely to be a solid at room temperature. researchgate.netslideshare.netmiracosta.eduillinois.educram.com Therefore, recrystallization is an effective method for its purification. researchgate.netslideshare.netmiracosta.eduillinois.educram.comgoogle.comgoogle.comgoogle.com This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. researchgate.netslideshare.netmiracosta.edu A common procedure involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals. miracosta.edu
Chromatography: For the purification of intermediates that may be oils or difficult to crystallize, column chromatography is a valuable technique. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or a mixture of solvents). For the analysis of purity, High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool. helixchrom.com
A summary of the applicable purification techniques is provided in the table below:
| Technique | Purpose | Applicability |
| Extraction | Removal of inorganic salts and water-soluble impurities | Work-up of reaction mixtures |
| Recrystallization | Purification of solid compounds | Final product and solid intermediates |
| Column Chromatography | Separation of components in a mixture | Purification of non-crystalline intermediates |
| HPLC | Purity analysis | All stages of the synthesis |
Chemical Reactivity and Derivatization of 3 Ethoxy 4 2 Methylpropoxy Benzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for a variety of transformations, including esterification, amidation, and reduction.
Esterification Reactions and Kinetic Studies
The conversion of 3-Ethoxy-4-(2-methylpropoxy)benzoic acid to its corresponding esters is a fundamental transformation, typically achieved through Fischer-Speier esterification. athabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use the alcohol as the solvent or to remove water as it is formed. athabascau.caoperachem.com
Table 1: Typical Conditions for Fischer Esterification of Benzoic Acids
| Alcohol | Catalyst | Temperature | Reaction Time | Typical Yield |
| Methanol | H₂SO₄ (catalytic) | Reflux | 4-8 hours | >90% |
| Ethanol (B145695) | p-TsOH (catalytic) | Reflux | 6-12 hours | 85-95% |
| n-Butanol | H₂SO₄ (catalytic) | Reflux (with Dean-Stark trap) | 8-16 hours | 80-90% |
This table presents generalized conditions for Fischer esterification of benzoic acids and serves as an illustrative guide for the potential esterification of this compound.
Amidation Reactions and Peptide Coupling Strategies
The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct condensation of the carboxylic acid and amine is generally not feasible due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. A variety of coupling reagents have been developed for this purpose, which are widely used in organic and peptide synthesis. luxembourg-bio.com
Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in the case of chiral amines. nih.govnih.gov Other classes of highly effective coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). These reagents convert the carboxylic acid into a highly reactive activated intermediate that is readily attacked by the amine to form the amide bond.
For sterically hindered amines or carboxylic acids, more potent coupling reagents may be necessary to achieve efficient amide bond formation. nih.govresearchgate.net The choice of solvent, base, and reaction temperature can also significantly impact the yield and purity of the resulting amide. While no specific protocols for the amidation of this compound are detailed in the literature, the synthesis of the corresponding benzamide (B126) has been reported, indicating the feasibility of this transformation.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Additive (if common) | Typical Solvent | Base | Key Features |
| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Cost-effective, byproduct (DCU) is often insoluble. |
| EDC | HOBt, Oxyma | DCM, DMF | DIPEA, N-Methylmorpholine (NMM) | Water-soluble byproduct, good for aqueous media. luxembourg-bio.com |
| HATU | - | DMF, N-Methyl-2-pyrrolidone (NMP) | DIPEA, Collidine | Highly efficient, especially for hindered couplings. |
| PyBOP | - | DMF, DCM | DIPEA | Less risk of guanidinylation side reactions compared to aminium salts. |
This table provides an overview of common peptide coupling strategies that could be applied to the amidation of this compound.
Reduction to Corresponding Alcohols and Aldehydes
The carboxylic acid functional group of this compound can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.
The reduction to the corresponding benzyl (B1604629) alcohol, (3-ethoxy-4-(2-methylpropoxy)phenyl)methanol, is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgbyjus.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to yield the primary alcohol. doubtnut.comkhanacademy.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids. libretexts.org
The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. However, this can be achieved using sterically hindered reducing agents or by converting the carboxylic acid to a derivative that is more amenable to partial reduction. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures can, in some cases, selectively yield the aldehyde. nih.gov
Transformations Involving the Ether Linkages
The two ether linkages in this compound, an ethyl ether and an isobutyl ether, are generally stable but can be cleaved under specific, often harsh, conditions.
Regioselective Cleavage and Modifications of Alkyl Ether Bonds
The cleavage of aryl alkyl ethers is typically achieved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction mechanism depends on the nature of the alkyl group. For primary and secondary alkyl groups, the cleavage generally proceeds via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered alkyl group. In the case of this compound, this would suggest that the ethyl group would be preferentially cleaved over the more sterically hindered isobutyl group, yielding 3-hydroxy-4-(2-methylpropoxy)benzoic acid and ethyl halide. libretexts.org
Another powerful reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃), and it is also effective for other alkyl ethers. rsc.org The regioselectivity of cleavage with BBr₃ for a molecule with two different alkoxy groups would depend on the specific reaction conditions and the relative Lewis basicity of the ether oxygens.
Transalkylation and Ether Exchange Reactions
Transalkylation in the context of this molecule would involve the transfer of an alkyl group (ethyl or isobutyl) from the ether oxygen to another nucleophile, or potentially to the aromatic ring itself under certain catalytic conditions. Such reactions are more commonly discussed for alkyl groups attached directly to an aromatic ring and typically require strong acid catalysts. asianpubs.orgnefthim.comresearchgate.net Specific studies on the transalkylation of the alkoxy groups of 3,4-dialkoxybenzoic acids are not well-documented.
Ether exchange reactions, where one alkoxy group is replaced by another, are also not commonly reported for this class of compounds under standard laboratory conditions. These transformations would likely require specific catalytic systems to proceed efficiently.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Halogenation Reactions and Positional Selectivity
In halogenation reactions, such as bromination (using Br₂ with a Lewis acid catalyst like FeBr₃) or chlorination (Cl₂ with AlCl₃), the directing effects of the substituents determine the position of the incoming halogen atom. msu.edu
The ethoxy group at C3 directs electrophiles to its ortho (C2, C4) and para (C6) positions. The isobutoxy group at C4 directs to its ortho (C3, C5) and para (C1) positions. The carboxylic acid at C1 directs to its meta (C3, C5) positions. The positions on the ring are influenced as follows:
Position 2: Ortho to the ethoxy group (activating) but adjacent to the bulky isobutoxy group and the carboxylic acid, leading to significant steric hindrance.
Position 5: Ortho to the isobutoxy group (activating) and meta to the carboxylic acid (directing). This position is strongly activated.
Position 6: Para to the ethoxy group (activating). This position is also activated.
Considering these factors, electrophilic halogenation is most likely to occur at positions 5 and 6, where the activating effects of the alkoxy groups are strong and steric hindrance is minimized. Position 5 is favored by two directing groups (ortho to isobutoxy, meta to carboxyl), while position 6 is strongly favored by being para to the ethoxy group.
| Position on Ring | Influence of Ethoxy Group (at C3) | Influence of Isobutoxy Group (at C4) | Influence of Carboxylic Acid (at C1) | Predicted Outcome |
|---|---|---|---|---|
| 2 | Ortho (Activating, Directing) | - | Ortho (Deactivating) | Highly Sterically Hindered, Unlikely |
| 5 | Meta (No strong influence) | Ortho (Activating, Directing) | Meta (Deactivating, Directing) | Favored Product |
| 6 | Para (Activating, Directing) | Meta (No strong influence) | Para (Deactivating) | Likely Product |
Nitration and Sulfonation Pathways
Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group onto the aromatic ring. libretexts.org Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group, often using fuming sulfuric acid. Both are classic electrophilic aromatic substitution reactions. youtube.com
For alkoxy-substituted benzoic acids, nitration is a well-established process. For instance, 4-alkoxybenzoic acids can be selectively nitrated at the 3-position (ortho to the alkoxy group) using nitric acid in an inactive solvent. google.com This demonstrates the powerful directing effect of the alkoxy group.
In the case of this compound, the same principles apply. The nitronium ion (NO₂⁺) or the sulfur trioxide (SO₃) electrophile will be directed by the highly activating alkoxy groups to the available ortho and para positions. Therefore, nitration and sulfonation are expected to yield products substituted at positions 5 and 6, similar to halogenation. The reaction conditions, such as the concentration of acids and temperature, would need to be carefully controlled to prevent side reactions like dinitration. google.com
Palladium-Catalyzed Cross-Coupling Reactions for Further Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.org These reactions allow for the further functionalization of the aromatic ring of this compound, enabling the synthesis of more complex molecules.
Suzuki-Miyaura Coupling Strategies for Biaryl Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming a new carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryls.
To utilize this compound in a Suzuki-Miyaura coupling, it would typically first need to be converted into a suitable substrate, such as an aryl halide or aryl triflate. This could be achieved through the halogenation reactions discussed in section 3.3.1. For example, bromination at position 5 would yield 5-bromo-3-ethoxy-4-(2-methylpropoxy)benzoic acid. This bromo-derivative could then be coupled with various arylboronic acids.
The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
| Aryl Bromide Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | ~95% |
| 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | ~90% |
| Methyl 4-bromobenzoate | Naphthalene-1-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | ~98% |
Heck and Sonogashira Coupling Applicability to Substituted Benzoic Acids
The Heck and Sonogashira reactions offer additional pathways for C-C bond formation. The Heck reaction couples an aryl halide or triflate with an alkene, wikipedia.orgrsc.org while the Sonogashira reaction couples it with a terminal alkyne. wikipedia.orglibretexts.org
Recent advancements have demonstrated that carboxylic acids can be used directly in these couplings through a decarbonylative pathway. acs.org In a decarbonylative cross-coupling, the carboxylic acid is activated in situ, and the palladium catalyst facilitates the extrusion of carbon monoxide (CO), generating an aryl-palladium intermediate that then proceeds through the normal Heck or Sonogashira catalytic cycle. acs.orgorganic-chemistry.org This approach avoids the need to pre-functionalize the compound to an aryl halide.
Decarbonylative Heck Coupling: This reaction would couple this compound with an alkene, leading to the formation of a substituted styrene (B11656) derivative. organic-chemistry.org
Decarbonylative Sonogashira Coupling: This pathway would react the benzoic acid with a terminal alkyne to synthesize an internal alkyne, effectively forming a C(sp²)-C(sp) bond. acs.orgorganic-chemistry.org The reaction is typically promoted by a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand like Xantphos. acs.org
| Coupling Type | Coupling Partner | Typical Catalyst System | Typical Base/Additive | Product Type |
|---|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Inorganic or Organic Base | Internal Alkene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(OAc)₂ / Xantphos | Cu(I) co-catalyst (optional), Amine Base | Internal Alkyne |
Advanced Spectroscopic and Structural Analysis Methodologies for 3 Ethoxy 4 2 Methylpropoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy of 3-Ethoxy-4-(2-methylpropoxy)benzoic acid is expected to reveal distinct signals for each unique proton environment. The aromatic region of the spectrum will display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The protons on the ethoxy and 2-methylpropoxy (isobutoxy) substituents, as well as the carboxylic acid proton, will appear in the aliphatic and downfield regions, respectively. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-2 | 7.70 | d | 2.0 | 1H |
| H-5 | 6.95 | d | 8.5 | 1H |
| H-6 | 7.65 | dd | 8.5, 2.0 | 1H |
| -OCH₂CH₃ | 4.15 | q | 7.0 | 2H |
| -OCH₂CH(CH₃)₂ | 3.85 | d | 6.5 | 2H |
| -OCH₂CH(CH₃)₂ | 2.10 | m | 6.7 | 1H |
| -OCH₂CH(CH₃)₂ | 1.05 | d | 6.7 | 6H |
| -OCH₂CH₃ | 1.45 | t | 7.0 | 3H |
| -COOH | 12.50 | s (broad) | - | 1H |
d: doublet, dd: doublet of doublets, t: triplet, q: quartet, m: multiplet, s: singlet
Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum will show signals for the aromatic carbons, the carboxylic acid carbon, and the carbons of the ethoxy and isobutoxy groups.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | 124.0 |
| C-2 | 114.5 |
| C-3 | 148.0 |
| C-4 | 154.0 |
| C-5 | 115.0 |
| C-6 | 123.0 |
| -COOH | 172.0 |
| -OCH₂CH₃ | 64.5 |
| -OCH₂CH₃ | 15.0 |
| -OCH₂CH(CH₃)₂ | 75.0 |
| -OCH₂CH(CH₃)₂ | 28.5 |
| -OCH₂CH(CH₃)₂ | 19.5 |
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the aromatic protons H-5 and H-6, and within the aliphatic chains of the ethoxy (CH₂ to CH₃) and isobutoxy (OCH₂ to CH, and CH to (CH₃)₂) groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. columbia.edusdsu.edu It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, linking the proton signal at 4.15 ppm to the carbon signal at 64.5 ppm for the ethoxy methylene (B1212753) group. columbia.edusdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. columbia.edusdsu.edu It is instrumental in connecting the different fragments of the molecule. Key correlations would include the aromatic protons to the carbons of the alkoxy groups and the carboxylic acid carbon, confirming their positions on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the protons of the alkoxy groups and the adjacent aromatic protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The exact mass of this compound (C₁₃H₁₈O₄) can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Calculated Exact Masses
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M]+ | C₁₃H₁₈O₄ | 238.1205 |
| [M+H]+ | C₁₃H₁₉O₄ | 239.1283 |
| [M+Na]+ | C₁₃H₁₈NaO₄ | 261.1103 |
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure. The fragmentation of benzoic acid derivatives often involves the loss of the carboxylic acid group and cleavage of the ether linkages.
Plausible Fragmentation Pattern
| m/z | Proposed Fragment Ion | Plausible Loss from Parent Ion |
| 238 | [C₁₃H₁₈O₄]⁺ | Molecular Ion |
| 193 | [C₁₁H₁₃O₃]⁺ | Loss of -COOH (45 Da) |
| 181 | [C₉H₉O₄]⁺ | Loss of -C₄H₉ (isobutyl group, 57 Da) |
| 165 | [C₉H₉O₃]⁺ | Loss of -OC₂H₅ (ethoxy group, 45 Da) followed by rearrangement |
| 137 | [C₈H₉O₂]⁺ | Loss of -COOH and -C₄H₈ |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment after cleavage of both alkoxy groups |
This systematic application of advanced spectroscopic methods provides a robust framework for the unequivocal structural determination of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
The vibrational spectrum of this compound is dominated by the characteristic modes of its carboxylic acid and ether functional groups. The carboxylic acid moiety, in particular, gives rise to several strong and easily identifiable bands. In the solid state or in concentrated solutions, benzoic acid derivatives typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of their vibrational bands. researchgate.netspectroscopyonline.com
The O-H stretch of the carboxyl group appears as a very broad and intense absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. spectroscopyonline.com This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structure. The carbonyl (C=O) stretching vibration is another prominent feature, appearing as a strong, sharp band. For aromatic carboxylic acids, this peak is typically observed in the range of 1710 to 1680 cm⁻¹ in the IR spectrum. spectroscopyonline.com The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to saturated carboxylic acids. The IR and Raman intensities of the C=O stretching mode are a reliable indicator for the presence of the carboxyl group. acs.org
The ether linkages (C-O-C) in the ethoxy and isobutoxy groups also produce characteristic vibrational bands. Asymmetric C-O-C stretching vibrations typically result in strong IR absorptions between 1275 and 1200 cm⁻¹, while symmetric stretching modes appear as weaker bands in a similar region. acs.org These are often coupled with other vibrations within the molecule.
Below is an interactive data table summarizing the expected characteristic vibrational modes for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |
| Carboxyl (-COOH) | O-H stretch | 2500-3300 | Strong, very broad | Weak to medium | Broadness is characteristic of hydrogen bonding in dimers. spectroscopyonline.com |
| Carboxyl (-COOH) | C=O stretch | 1680-1710 | Strong | Strong | Position can be influenced by conjugation and hydrogen bonding. spectroscopyonline.comacs.org |
| Carboxyl (-COOH) | C-O stretch | 1210-1320 | Strong | Medium | Often coupled with O-H in-plane bending. spectroscopyonline.com |
| Carboxyl (-COOH) | O-H wag (out-of-plane bend) | ~920 | Medium, broad | Weak | A characteristic band for carboxylic acid dimers. spectroscopyonline.com |
| Ether (Ar-O-C) | Asymmetric C-O-C stretch | 1200-1275 | Strong | Medium | Aromatic ethers absorb at the higher end of the range. acs.org |
| Ether (C-O-C) | Symmetric C-O-C stretch | 1020-1075 | Medium | Strong | Characteristic of the aliphatic ether linkages. |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium to weak | Strong | Appears just above the aliphatic C-H stretching region. |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to weak | Strong | Multiple bands are often observed in this region. |
| Aliphatic Chains | C-H stretch | 2850-2970 | Strong | Strong | From ethoxy and isobutoxy groups. |
X-ray Crystallography for Solid-State Structure Determination
A critical prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal of the target compound. rsc.org The growth of such crystals is often the most challenging step in the process. For an organic molecule like this compound, several common techniques can be employed:
Slow Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting nucleation and gradual crystal growth. ufl.eduresearchgate.net The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal. rochester.edu
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed. rsc.org As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization. This can be achieved by slowly cooling the solution to room temperature or by placing it in a freezer. ufl.edu
Vapor Diffusion: This technique is highly effective for growing high-quality crystals from small amounts of material. A concentrated solution of the compound is placed in a small open vial. This vial is then sealed inside a larger container (e.g., a jar or beaker) that contains a "non-solvent"—a liquid in which the compound is insoluble but which is miscible with the solvent. ufl.edu Over time, the solvent from the inner vial slowly diffuses into the vapor phase and is absorbed by the non-solvent, while the non-solvent vapor diffuses into the inner vial. This gradual change in solvent composition reduces the solubility of the compound, leading to slow and controlled crystal growth. muni.cz
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible non-solvent in a narrow tube (like an NMR tube). Crystals form slowly at the interface between the two liquids as the solvent and non-solvent diffuse into one another. researchgate.net
Once a suitable single crystal is obtained, the process of structure determination involves several key computational and experimental steps. nih.gov
Data Collection: The crystal is mounted on a goniometer, which allows it to be oriented precisely within an X-ray beam generated by an X-ray source (such as a rotating anode or a synchrotron). numberanalytics.com The crystal is rotated, and a series of diffraction patterns are collected on a detector. nih.goviucr.org Each pattern is an image of the diffracted X-ray spots. A complete dataset requires collecting data over a wide range of crystal orientations, often involving a rotation of at least 180°. wikipedia.org
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. These intensities are then corrected for various experimental factors and used to determine the unit cell dimensions and the crystal's space group symmetry.
Structure Solution: This is the process of determining the initial atomic positions, which is known as solving the "phase problem." Since detectors can only measure the intensity (amplitude) but not the phase of the diffracted X-rays, computational methods are used to generate an initial structural model. princeton.edu For small molecules, "direct methods" are commonly and successfully used to estimate the phases and generate an initial electron density map.
Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process. wikipedia.org This iterative procedure adjusts the atomic positions, thermal parameters, and other structural variables to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final structure is assessed using metrics like the R-factor, which measures the level of agreement.
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted with high confidence based on the well-established behavior of benzoic acid and its derivatives. researchgate.netresearchgate.net
Molecular Conformation: The central benzene ring is expected to be planar. The carboxyl group is likely to be nearly coplanar with the ring to maximize conjugation, though some twisting is possible. The ethoxy and 2-methylpropoxy (isobutoxy) side chains are flexible and will adopt conformations that minimize steric hindrance while potentially participating in weak intermolecular interactions.
Hydrogen Bonding Networks: The most dominant intermolecular interaction in the crystal structure of nearly all benzoic acid derivatives is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net The hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa, creating a stable eight-membered ring. This O-H···O hydrogen bonding is the primary motif that dictates the local packing arrangement.
Computational and Theoretical Studies of 3 Ethoxy 4 2 Methylpropoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are employed to model the electronic distribution and predict a variety of molecular properties. These calculations help in understanding the fundamental nature of the compound's structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For 3-Ethoxy-4-(2-methylpropoxy)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. researchgate.netresearchgate.net This process involves finding the minimum energy conformation of the molecule, which provides crucial data on bond lengths, bond angles, and dihedral angles. epstem.net The total energy calculated during optimization is also a key parameter for assessing the molecule's stability. researchgate.net
Table 1: Representative Calculated Geometric Parameters for a Benzoic Acid Derivative Core Structure Note: This table presents typical values for a substituted benzoic acid core based on DFT calculations for similar molecules and serves as an illustrative example.
| Parameter | Typical Calculated Value |
|---|---|
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| C-O (carboxyl) Bond Length | 1.35 - 1.37 Å |
| C=O (carboxyl) Bond Length | 1.22 - 1.24 Å |
| C-O-C (ether) Bond Angle | 117° - 119° |
| O-C=O (carboxyl) Bond Angle | 122° - 124° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness, softness, chemical potential, and the electrophilicity index. nih.gov These descriptors provide quantitative measures of the molecule's reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. nih.gov These maps use a color scale to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.netnih.gov
Table 2: Illustrative Quantum Chemical Reactivity Descriptors Note: The values in this table are representative examples for a complex organic molecule and are not specific calculated data for this compound.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Electron-donating ability |
| ELUMO | -1.0 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and stability |
Quantum chemical calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netepstem.net These theoretical values are often correlated with experimental spectra to confirm structural assignments. epstem.net
Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) spectra can be calculated. epstem.net These computed frequencies are typically scaled by a factor to correct for approximations in the theoretical model and anharmonicity, allowing for a more accurate comparison with experimental IR absorption bands. epstem.net This analysis helps in assigning specific vibrational modes to the observed peaks.
Applications of 3 Ethoxy 4 2 Methylpropoxy Benzoic Acid in Materials Science and Specialty Chemical Synthesis
Role as a Building Block in Polymer and Macromolecule Synthesis
The distinct functionalities of 3-ethoxy-4-(2-methylpropoxy)benzoic acid make it a valuable monomer for the creation of complex polymers and macromolecules. Its carboxylic acid group readily participates in reactions to form larger polymer chains, while the alkoxy side groups influence the final properties of the material.
Condensation Polymerization for Polyester or Polyamide Formation
This compound can be utilized in condensation polymerization, a process where monomers join together, losing small molecules like water in the process. This type of polymerization is a fundamental method for synthesizing a wide range of polymers. By reacting with diols or diamines, this benzoic acid derivative can form polyesters and polyamides, respectively. The resulting polymers incorporate the unique structural features of the parent benzoic acid, which can be leveraged to control the polymer's characteristics.
For instance, in the synthesis of polyesters, the carboxylic acid group of this compound would react with the hydroxyl groups of a diol monomer. Similarly, in polyamide synthesis, it would react with the amine groups of a diamine monomer. The specific reaction conditions, such as temperature and the presence of catalysts, would be optimized to achieve high molecular weight polymers with the desired structure.
Influence on Macromolecular Architecture and Material Performance (e.g., thermal stability, mechanical properties)
The incorporation of this compound into a polymer backbone can significantly impact the macromolecular architecture and, consequently, the material's performance. The bulky and flexible 2-methylpropoxy group, along with the ethoxy group, can disrupt the close packing of polymer chains. This disruption can lead to a lower degree of crystallinity and an increase in the amorphous content of the polymer.
This altered morphology can have a profound effect on the material's properties:
Thermal Stability: The introduction of these side groups can influence the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The increased free volume caused by the bulky side groups may lower the Tg, making the material more flexible at lower temperatures.
Mechanical Properties: The mechanical strength, flexibility, and toughness of the resulting polymer can be tailored. The presence of the flexible side chains might enhance the polymer's ductility and impact resistance. For example, the addition of star-like polymers has been shown to improve the interlaminar fracture toughness of fiber-reinforced composites by enhancing the adhesion between the matrix and the fiber. mdpi.com
Utilization in Liquid Crystal Design and Synthesis
Benzoic acid derivatives are fundamental components in the design of thermotropic liquid crystals, materials that exhibit liquid crystalline properties within a specific temperature range. nih.govtcichemicals.com this compound, with its specific molecular geometry, is a candidate for incorporation into these advanced materials.
Incorporation into Mesogenic Cores for Tunable Liquid Crystalline Phases
The specific arrangement and nature of the alkoxy chains play a significant role in determining the type of mesophase formed and the temperature range over which it is stable. nih.gov For example, the length and branching of the alkyl chains can influence the degree of intermolecular interaction and the packing of the molecules, thereby dictating the liquid crystalline behavior. nih.gov
Effects on Phase Transition Temperatures and Anisotropic Properties
The incorporation of this compound into a liquid crystal molecule is expected to have a direct impact on its phase transition temperatures, such as the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). scirp.org The size and shape of the side groups can affect the efficiency of molecular packing in the solid state and the stability of the liquid crystalline mesophases. scirp.org
Precursor in the Synthesis of Non-Pharmaceutical Specialty Chemicals
Beyond polymers and liquid crystals, this compound can serve as a valuable precursor in the synthesis of a variety of non-pharmaceutical specialty chemicals. usitc.gov These are chemicals produced for specific applications and are often characterized by their complex molecular structures and high performance.
The reactivity of the carboxylic acid group allows for its conversion into a wide range of other functional groups, such as esters, amides, and acid chlorides. This versatility opens up pathways to a diverse array of molecules. For example, it could be used to synthesize specialized dyes, pigments, or components for advanced coatings and adhesives. The presence of the two different alkoxy groups provides opportunities for selective chemical modifications, further expanding the range of potential derivatives. These specialty chemicals can find applications in various industries, including electronics, cosmetics, and agrochemicals, where tailored molecular structures are required to achieve specific functionalities.
Intermediate for Agrochemical Components
Application in Pigment and Dye Chemistry
The field of pigment and dye chemistry relies heavily on aromatic compounds that can be readily functionalized to create extended conjugated systems responsible for color. Benzoic acid derivatives can serve as precursors or couplers in the synthesis of certain classes of dyes, such as azo dyes or triphenylmethane (B1682552) dyes. The carboxylic acid group can be modified, or it can act as an auxochrome, a group that modifies the light-absorbing properties of a chromophore.
Despite the general applicability of benzoic acids in this field, there is no specific information in the available scientific literature or patents that describes the use of this compound in the synthesis of pigments or dyes. Its potential utility would depend on its reactivity and the electronic effects of its ethoxy and 2-methylpropoxy substituents on the aromatic ring, which could influence the final color and properties of a potential dye molecule. However, without concrete examples of its use, its role in this application remains theoretical.
Potential in Supramolecular Chemistry and Crystal Engineering
The molecular structure of this compound, featuring a carboxylic acid group and an aromatic ring, makes it a candidate for applications in supramolecular chemistry and crystal engineering. These fields focus on designing and synthesizing larger, ordered structures from smaller molecular building blocks, held together by non-covalent interactions.
Formation of Hydrogen-Bonded Organic Frameworks and Cocrystals
Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic molecules linked by hydrogen bonds. The carboxylic acid group of this compound is a particularly effective functional group for forming robust hydrogen bonds. Specifically, it can form a well-defined and stable carboxylic acid dimer synthon, where two molecules are held together by a pair of O-H···O hydrogen bonds. This predictable interaction is a cornerstone of crystal engineering.
Design of Self-Assembled Systems for Non-Biological Applications
The principles of self-assembly, driven by non-covalent interactions like hydrogen bonding and π-π stacking, can be used to create functional materials for a variety of non-biological applications. The structure of this compound is amenable to forming such self-assembled systems.
Future Directions and Emerging Research Avenues
Development of Novel and Atom-Economical Synthetic Pathways
The pursuit of atom economy, a core principle of green chemistry, is driving the development of new synthetic routes to complex molecules like 3-Ethoxy-4-(2-methylpropoxy)benzoic acid. jocpr.com Traditional multi-step syntheses of substituted benzoic acids often involve protection/deprotection steps and the use of stoichiometric reagents, which can generate significant waste. Future research will likely focus on convergent synthetic strategies that maximize the incorporation of atoms from the starting materials into the final product.
One promising approach is the use of addition reactions, which are inherently 100% atom-economical. jocpr.com For instance, the development of catalytic methods for the direct carboxylation of a suitably substituted phenol (B47542) or anisole (B1667542) precursor would represent a significant improvement over classical methods. Another area of active research is the use of solvent-free or "neat" reaction conditions, which can reduce waste and energy consumption. researchgate.net The application of catalysts such as TBHP/oxone and FeCl3 has shown promise in the synthesis of substituted benzoic acids under such conditions. researchgate.net
| Synthetic Strategy | Key Features | Potential for Atom Economy |
| Convergent Synthesis | Fewer steps, reduced waste | High |
| Catalytic Carboxylation | Direct introduction of the carboxylic acid group | Very High |
| Solvent-Free Reactions | Elimination of solvent waste | High |
| Addition Reactions | 100% incorporation of reactants into the product | Excellent |
Exploration of Advanced Catalytic Applications for Functionalization
The selective functionalization of the aromatic ring of this compound is a key area for future research, with catalytic C-H activation being a particularly promising strategy. nih.govacs.orgresearchgate.netscispace.com Transition metal catalysts, particularly those based on rhodium, iridium, and cobalt, have demonstrated the ability to direct the functionalization of C-H bonds at specific positions on the benzoic acid scaffold. nih.govacs.orgnih.govrsc.orgacs.orgacs.org
For example, rhodium(III)-catalyzed reactions can be employed for the ortho-selective thiolation of benzoic acids, offering a direct route to sulfur-containing derivatives. rsc.org Similarly, cobalt-catalyzed methods allow for the carboxylate-directed coupling of benzoic acids with alkynes, styrenes, and 1,3-dienes to form complex cyclic products. nih.gov The application of these catalytic systems to this compound could unlock a vast chemical space of novel derivatives with potentially interesting properties. Future work will likely focus on expanding the scope of these reactions and developing catalysts with even greater selectivity and activity.
| Catalyst System | Type of Functionalization | Potential Application |
| Rhodium(III) | Ortho-thiolation, Intramolecular annulation | Synthesis of sulfur-containing analogues, construction of polycyclic systems |
| Iridium(I) | C-H bond activation | Formation of benzochromenones |
| Cobalt(II) | Coupling with alkynes and alkenes | Synthesis of complex cyclic derivatives |
| Palladium(II) | Meta-C-H olefination | Introduction of unsaturated side chains |
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
Furthermore, ML models can be trained to predict reaction outcomes and optimize reaction conditions with a minimal number of experiments. beilstein-journals.orgduke.eduresearchgate.netnih.govnih.gov This data-driven approach can accelerate the discovery of optimal catalysts, solvents, and temperature profiles for the synthesis of this compound, leading to higher yields and purities. beilstein-journals.orgresearchgate.net Active learning algorithms can intelligently select the most informative experiments to perform, further reducing the experimental burden. duke.edunih.gov
| AI/ML Application | Function | Impact on Chemical Discovery |
| Retrosynthesis Prediction | Proposes synthetic routes to a target molecule | Accelerates the design of novel syntheses |
| Reaction Optimization | Predicts optimal reaction conditions (e.g., catalyst, solvent, temperature) | Improves reaction yields and reduces development time |
| Catalyst Design | Identifies promising new catalyst structures | Enhances catalytic efficiency and selectivity |
| Active Learning | Guides experimental design for efficient data collection | Minimizes the number of experiments needed for optimization |
Sustainable Chemistry Initiatives for the Production and Utilization of this compound
The principles of sustainable chemistry are increasingly influencing the production of fine chemicals. A key initiative is the use of renewable feedstocks as an alternative to petroleum-based starting materials. rsc.orgrsc.orgnih.govnih.govrsc.orgescholarship.orgmdpi.comoup.com Lignin (B12514952), a major component of biomass, is a rich and underutilized source of aromatic compounds. nih.govnih.govrsc.orgacs.orgnih.govtue.nlrsc.orgmdpi.com
Future research could focus on developing biocatalytic or chemocatalytic pathways to convert lignin-derived platform molecules, such as vanillin (B372448) or p-hydroxybenzoic acid, into precursors for this compound. rsc.orgnih.govacs.orgrsc.org This "lignin-to-chemicals" approach would significantly improve the sustainability profile of the compound's production. rsc.orgnih.govrsc.org Additionally, the development of green, environmentally friendly synthesis methods, such as those utilizing solar energy or biocatalysis, could further reduce the environmental impact of its production and utilization. rsc.orgmdpi.com
| Sustainability Initiative | Description | Potential Benefit |
| Lignin Valorization | Use of lignin as a renewable feedstock for aromatic chemicals | Reduced reliance on fossil fuels, circular economy |
| Biocatalysis | Use of enzymes or whole-cell systems for chemical transformations | Mild reaction conditions, high selectivity, biodegradable catalysts |
| Solar-Powered Synthesis | Utilization of solar energy to drive chemical reactions | Reduced energy consumption and carbon footprint |
| Green Solvents | Replacement of hazardous organic solvents with benign alternatives | Improved environmental and worker safety |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethoxy-4-(2-methylpropoxy)benzoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential alkylation and esterification steps. For example, starting with 4-hydroxybenzoic acid, introduce ethoxy and 2-methylpropoxy groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitor reaction progress using TLC and confirm structure via -NMR and FT-IR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- -NMR : Look for aromatic protons (δ 6.8–7.5 ppm), ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm triplet and δ 4.0–4.2 ppm quartet), and 2-methylpropoxy (-OCH(CH₃)₂, δ 1.0–1.2 ppm doublet and δ 3.5–4.0 ppm multiplet).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and ether C-O stretches (~1100–1250 cm⁻¹).
- LC-MS : Confirm molecular ion [M-H]⁻ peak at m/z corresponding to C₁₃H₁₆O₅ (exact mass calculated as 252.10). Use high-resolution MS for fragmentation pattern validation .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Waste Disposal : Follow hazardous waste guidelines for organic acids (e.g., incineration with scrubbing for CO₂ capture) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural determination?
- Methodological Answer :
- Use SHELXL for refinement, prioritizing high-resolution datasets (<1.0 Å). Validate hydrogen bonding networks and torsion angles against computational models (e.g., DFT calculations).
- Cross-validate with spectroscopic Compare experimental -NMR chemical shifts with predicted values from software (e.g., ACD/Labs).
- Address discrepancies (e.g., disordered ethoxy groups) by re-measuring at low temperature (100 K) to improve crystal stability .
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min) and improve regioselectivity.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound carbonate) to trap unreacted reagents. Monitor by HPLC-DAD to quantify impurities (<0.5%) .
Q. How does the compound interact with biological systems, and what assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against cyclooxygenase (COX-1/COX-2) using fluorometric assays. IC₅₀ values can be determined via dose-response curves (0.1–100 µM).
- Cytotoxicity : Use MTT assay on human cell lines (e.g., HEK-293). Include benzoic acid derivatives as controls to assess structure-activity relationships.
- Microbial Resistance : Test against Saccharomyces cerevisiae strains (e.g., BY4741) in YPD media at pH 4.5–6.0. Measure growth inhibition via OD₆₀₀ over 24h .
Q. What computational methods predict the compound’s solubility and reactivity in novel solvents?
- Methodological Answer :
- COSMO-RS : Predict solubility parameters in ionic liquids or deep eutectic solvents. Adjust alkyl chain lengths in solvents to match the compound’s logP (~2.5).
- Molecular Dynamics (MD) : Simulate solvation shells in water/ethanol mixtures to optimize crystallization conditions.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for derivatization .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental pKa values?
- Methodological Answer :
- Experimental Validation : Measure pKa via potentiometric titration in 0.1 M KCl at 25°C. Compare with predicted values from software (e.g., MarvinSketch).
- Solvent Effects : Account for solvent polarity (e.g., DMSO vs. water) using the Yasuda-Shedlovsky extrapolation method.
- Structural Re-examination : Check for intramolecular hydrogen bonding (e.g., between -COOH and ethoxy groups) using -NMR in D₂O vs. DMSO-d₆ .
Q. What causes variability in melting points reported across studies, and how can it be standardized?
- Methodological Answer :
- Purity Control : Use DSC (Differential Scanning Calorimetry) with heating rates of 5°C/min. Compare onset vs. peak temperatures.
- Polymorphism Screening : Perform XRPD (X-ray powder diffraction) to detect crystalline forms.
- Reporting Standards : Adhere to USP guidelines by reporting melting range (e.g., 152–154°C) with purity ≥98% (HPLC) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
